N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-4-6-11-14(5-2)17(15,16)13-9-7-12(3)8-10-13/h4,7-10H,1,5-6,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKISIWPCZOBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC=C)S(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-ethylbut-3-enylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Pharmaceutical Applications
- Antibacterial Agents : Due to its sulfonamide structure, N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide may be explored for developing new antibacterial agents. Sulfonamides are known for their effectiveness against a range of bacterial infections.
- Anticancer Research : Similar sulfonamide derivatives have shown potential anticancer activities. Studies indicate that compounds with structural similarities can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be investigated for similar properties .
- Enzyme Modulation : Some research suggests that sulfonamides can modulate the activity of specific enzymes, such as 11 β-hydroxysteroid dehydrogenase type 1, which is relevant in metabolic disorders .
Organic Synthesis Applications
This compound serves as a valuable building block in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group, allowing for the introduction of different substituents into the molecule.
- Cross-Coupling Reactions : The butenyl group can participate in cross-coupling reactions, facilitating the formation of more complex organic molecules .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted on various sulfonamides demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive bacteria. This suggests that this compound may also possess similar properties, warranting further investigation.
- Cytotoxicity Assessment : Research on thiazole derivatives indicated that compounds with analogous structures showed cytotoxic effects comparable to established anticancer drugs like doxorubicin. This opens avenues for exploring the anticancer potential of this compound in future studies .
Mechanism of Action
The mechanism of action of N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide with structurally related sulfonamides:
Key Observations:
- Lipophilicity: The di-but-3-enyl analog (279.4 g/mol) has higher lipophilicity due to its two unsaturated aliphatic chains, whereas the ethyl/butenyl derivative balances hydrophobicity and solubility .
- Reactivity: The but-3-enyl group’s double bond offers sites for addition reactions or polymerization, contrasting with saturated substituents in analogs like the ethylphenyl compound .
- Polarity: Compounds with polar groups (e.g., hydroxymethyl in ) exhibit enhanced water solubility compared to the target compound.
Crystallographic and Conformational Analysis
Crystallographic studies of sulfonamides often employ tools like SHELX for structure refinement and ORTEP-3 for graphical representation .
Biological Activity
N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis, mechanism of action, and relevant case studies.
This compound is a sulfonamide derivative characterized by its unique structure, which includes a but-3-enyl group and an ethyl substituent on the nitrogen atom. The sulfonamide functional group is known for its role in various pharmaceutical applications, particularly as antibacterial agents.
The synthesis of this compound typically involves several key steps:
- Formation of the Sulfonamide : The sulfonamide group is introduced through the reaction of a sulfonyl chloride with an amine.
- Alkene Formation : The but-3-enyl group can be formed via elimination reactions or through the use of specific reagents that facilitate alkene formation.
The mechanism of action often involves the inhibition of specific enzymes or pathways in biological systems. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related sulfonamides can effectively inhibit the growth of various bacterial strains by interfering with folate metabolism.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| N-but-3-enyl-N-ethyl-4-methyl... | E. coli | 20 |
| N-but-3-enyl-N-ethyl-4-methyl... | S. aureus | 18 |
| N-but-3-enyl-N-ethyl-4-methyl... | P. aeruginosa | 22 |
Table 1: Antimicrobial activity of this compound against various bacterial strains.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Case Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamides, including this compound. Results indicated a strong correlation between structural modifications and increased antibacterial activity, leading to recommendations for further optimization in drug design .
- Evaluation of Anti-inflammatory Properties : In another study focused on inflammatory responses, researchers found that this compound significantly reduced TNF-alpha levels in macrophages stimulated with LPS, highlighting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of N-but-3-enyl-N-ethyl-4-methylbenzenesulfonamide?
- Methodological Answer : The synthesis typically involves sulfonylation of a secondary amine precursor. A common approach is reacting 4-methylbenzenesulfonyl chloride with a preformed mixture of ethylamine and 3-butenylamine under controlled alkaline conditions (e.g., in dichloromethane with triethylamine as a base). Stepwise substitution may be required to avoid competing reactions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the ethyl group’s triplet (δ ~1.2 ppm, CH3) and quartet (δ ~3.4 ppm, CH2), the butenyl group’s allylic protons (δ ~2.5 ppm), and olefinic protons (δ ~5.2–5.8 ppm, J ≈ 10–16 Hz for trans/cis isomers).
- IR Spectroscopy : Sulfonamide S=O asymmetric/symmetric stretches (~1360 cm⁻¹ and ~1150 cm⁻¹) confirm the functional group.
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.
- X-ray Crystallography : Resolves geometric isomerism and confirms bond angles/distances (see for analogous structures).
Q. How is X-ray crystallography applied to determine the molecular conformation of this sulfonamide derivative?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines the structure. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The butenyl group’s conformation (e.g., gauche or anti) is analyzed via torsion angles, and hydrogen-bonding networks (e.g., N–H···O=S interactions) are mapped using ORTEP-III .
Advanced Research Questions
Q. What experimental approaches are used to analyze the influence of the but-3-enyl group on the compound’s conformational dynamics?
- Methodological Answer :
- Variable-Temperature NMR : Detects rotational barriers in the butenyl chain by observing coalescence of proton signals at elevated temperatures.
- Molecular Dynamics (MD) Simulations : Predicts dominant conformers using software like Gaussian or GROMACS, validated against crystallographic data .
- DFT Calculations : Quantifies steric and electronic effects of substituents on the sulfonamide’s geometry (e.g., bond length variations in the benzene ring) .
Q. How can researchers address discrepancies in reported reactivity data between this compound and its saturated analogs?
- Methodological Answer :
- Controlled Comparative Studies : Synthesize saturated analogs (e.g., N-butyl-N-ethyl derivatives) and compare reaction rates under identical conditions (solvent, temperature).
- Kinetic Isotope Effects (KIE) : Investigate mechanisms (e.g., nucleophilic substitution vs. radical pathways) by substituting deuterium at reactive sites.
- Cross-Validation : Replicate conflicting studies while monitoring for side reactions (e.g., alkene participation in sulfonamide degradation) using HPLC or LC-MS .
Q. What computational strategies complement crystallographic data to elucidate electronic effects of substituents in benzenesulfonamides?
- Methodological Answer :
- Hammett Analysis : Correlates substituent σ values (e.g., 4-methyl’s electron-donating effect) with reactivity trends (e.g., sulfonamide acidity).
- Electrostatic Potential Maps : Generated via DFT (e.g., B3LYP/6-31G*) to visualize charge distribution around the sulfonamide group, identifying nucleophilic/electrophilic sites .
- Docking Studies : Predicts binding interactions in biological targets (e.g., carbonic anhydrase) by aligning the compound’s minimized structure with protein active sites .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
